(1E)-2-cyclopentyl-N'-hydroxyethanimidamide
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Overview
Description
(1E)-2-cyclopentyl-N'-hydroxyethanimidamide, also known as CPHE, is a synthetic compound with a wide range of applications in scientific research. It has been used in various experiments in the fields of biochemistry, physiology, and pharmacology. CPHE has a unique structure that makes it suitable for various laboratory applications, such as the synthesis of other compounds and the study of biochemical and physiological processes.
Scientific Research Applications
Metabolic Fate of Related Compounds
One study discusses the metabolic fate of amitriptyline, nortriptyline, and amitriptylinoxide in humans, highlighting the oxidative metabolism processes these compounds undergo. This includes hydroxylation and glucuronidation, which are common pathways for the metabolism of various drugs and could be relevant to the metabolism of "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide" (Breyer-Pfaff, 2004).
Applications in Drug Delivery and Biomedical Fields
Cyclodextrins in Drug Delivery : Cyclodextrins have been extensively researched for their ability to form host-guest complexes with various compounds, improving their solubility and stability. This application is significant in pharmaceuticals, indicating a potential area of research for cyclodextrins to encapsulate or stabilize compounds like "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide" for enhanced drug delivery (Challa et al., 2005).
Hydroxyapatite for Biomedical Applications : Hydroxyapatite's bioactive and biocompatible properties make it a candidate for bone tissue regeneration and drug delivery systems. Research into hydroxyapatite and its applications could provide insights into how "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide" might be used in similar biomedical applications (Haider et al., 2017).
Antimicrobial and Anticancer Properties
Antimicrobial Agents : Some studies explore the antimicrobial properties of specific compounds, which could be analogous to investigating the antimicrobial potential of "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide". For example, nonsteroidal anti-inflammatory drugs have been studied for their anticancer and antimicrobial effects, suggesting a possible research avenue for related compounds (Thun, Henley, & Patrono, 2002).
Cyclotides for Drug Design : The unique structure and high stability of cyclotides make them appealing templates for drug design, highlighting an area where "(1E)-2-cyclopentyl-N'-hydroxyethanimidamide" could be explored for its potential therapeutic applications (Craik et al., 2012).
properties
IUPAC Name |
2-cyclopentyl-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(9-10)5-6-3-1-2-4-6/h6,10H,1-5H2,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIKUQJPRWKWMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C/C(=N\O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-2-cyclopentyl-N'-hydroxyethanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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